2-(Sec-butyldisulfanyl)-1h-imidazole

Catalog No.
S540657
CAS No.
141400-58-0
M.F
C7H12N2S2
M. Wt
188.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Sec-butyldisulfanyl)-1h-imidazole

CAS Number

141400-58-0

Product Name

2-(Sec-butyldisulfanyl)-1h-imidazole

IUPAC Name

2-(butan-2-yldisulfanyl)-1H-imidazole

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

InChI

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

BPBPYQWMFCTCNG-UHFFFAOYSA-N

SMILES

CCC(C)SSC1=NC=CN1

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

1-methylpropyl-2-imidazolyl disulfide, 2-((1-methylpropyl)dithio)-1H-imidazole, IV 2 compound, IV-2 compound, PX-12 compound

Canonical SMILES

CCC(C)SSC1=NC=CN1

Description

The exact mass of the compound 2-(Sec-butyldisulfanyl)-1h-imidazole is 188.04419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

188.04419

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), gastric cancer, and pancreatic cancer.

Pharmacology

PX-12 is a small molecule irreversible inhibitor of the redox protein thioredoxin. Thioredoxin is involved in the first unique step in DNA synthesis. Thioredoxin also provides control over a number of transcription factors affecting cell proliferation and death through the mechanism of redox regulation Trx regulates cell growth through the following steps: 1) Trx is reduced into its active state, Trx (red) by the enzyme thioredoxin reductase. 2) Trx enters the nucleus to regulate transcription factor activity (factors which affect DNA replication). 3) Trx is excreted out of cell where it works with other growth factors (GF) to stimulate cell growth. It has been shown that many cancer cells secrete thioredoxin; increased levels of thioredoxin protein have been reported in a wide range of human cancers including hepatoma, lung, squamous cervical carcinoma, primary gastric cancers, and colorectal carcinomas;thioredoxin stimulates the growth of a wide variety of human leukemia and solid tumor cell lines; thioredoxin, when it is over-produced, transforms normal cells into cancer cells; thioredoxin is a potent inhibitor of apoptosis and provides a survival as well as a growth advantage to tumors; elevated tumor thioredoxin levels have been associated with decreased patient survival in colon cancer and NSCLC; and elevated thioredoxin levels cause a decrease in sensitivity of cells to cancer drugs such as doxorubicin (14 fold), vincristine (8 fold), cisplatin (5 fold), and cytosine arabinoside (13 fold). Therefore PX-12, by limiting the over-expression of thioredoxin in human tumors, could reduce resistance to chemotherapy.

Mechanism of Action

PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth.

Pictograms

Irritant

Irritant

Other CAS

141400-58-0

Wikipedia

Px-12

Dates

Modify: 2023-08-15
1. Dal Piaz, F.; Braca, A.; Belisario, M. A.; De Tommasi, N. Thioredoxin system modulation by plant and fungal secondary metabolites. Current Medicinal Chemistry (2010), 17(5), 479-494. CODEN: CMCHE7 ISSN:0929-8673. CAN 152:396831 AN 2010:258754
2. Rickles, Richard; Lee, Margaret S.  -Adrenergic receptor agonists for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 111 pp. CODEN: PIXXD2 WO 2009151569 A2 20091217 CAN 152:67621 AN 2009:1566750
3. Witczak, Zbigniew J. 1,5-C-Thio-sugars as selective inhibitors of thioredoxins. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), CARB-128. CODEN: 69LVCL AN 2009:980954
4. Kirkpatrick, Lynn. Compositions and methods for using asymmetric disulfides for treating cancer. PCT Int. Appl. (2009), 39 pp. CODEN: PIXXD2 WO 2009082686 A1 20090702 CAN 151:93997 AN 2009:799277
5. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451
6. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374
7. Huber, Kelly; Patel, Poulam; Zhang, Lei; Evans, Helen; Westwell, Andrew D.; Fischer, Peter M.; Chan, Stephen; Martin, Stewart. 2-[(1-Methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics (2008), 7(1), 143-151. CODEN: MCTOCF ISSN:1535-7163. CAN 148:322142 AN 2008:64825
8. Ramanathan, Ramesh K.; Kirkpatrick, D. Lynn; Belani, Chandra P.; Friedland, David; Green, Sylvan B.; Chow, H-H. Sherry; Cordova, Catherine A.; Stratton, Steven P.; Sharlow, Elizabeth R.; Baker, Amanda; Dragovich, Tomislav. A Phase I Pharmacokinetic and Pharmacodynamic Study of PX-12, a Novel Inhibitor of Thioredoxin-1, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2007), 13(7), 2109-2114. CODEN: CCREF4 ISSN:1078-0432. CAN 147:314431 AN 2007:369854
9. Galmarini, Carlos M. Drug evaluation: the thioredoxin inhibitor PX-12 in the treatment of cancer. Current Opinion in Investigational Drugs (Thomson Scientific) (2006), 7(12), 1108-1115. CODEN: COIDAZ ISSN:1472-4472. CAN 146:219923 AN 2007:71951
10. Kirkpatrick, Lynn; Pestano, Linda Anne. Determination of HIF-1 inhibitor treatment response. U.S. Pat. Appl. Publ. (2006), 28 pp., Cont.-in-part of U.S. Ser. No. 929,156. CODEN: USXXCO US 2006275836 A1 20061207 CAN 146:20274 AN 2006:1286049

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